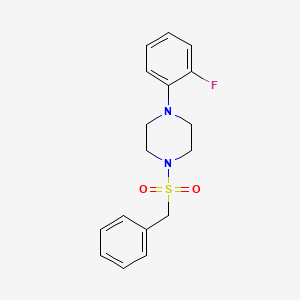![molecular formula C22H23NO3 B5719166 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5719166.png)
4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide, also known as HCEB, is a synthetic compound that has gained significant attention in the field of biomedical research. It belongs to the class of cannabimimetic compounds and is structurally similar to the psychoactive component of cannabis, delta-9-tetrahydrocannabinol (THC). However, unlike THC, HCEB does not exhibit any psychoactive effects, making it a promising candidate for medical applications.
Mecanismo De Acción
4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide exerts its effects by binding to and activating the cannabinoid receptor 2 (CB2) in the body. CB2 receptors are primarily found in immune cells and are involved in regulating inflammation and immune responses. Activation of CB2 receptors by 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide leads to a reduction in inflammation and pain, as well as neuroprotection.
Biochemical and Physiological Effects
4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide has been shown to exhibit several biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide has also been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide for lab experiments is its lack of psychoactive effects, which allows for the investigation of its therapeutic potential without the confounding effects of THC. However, 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not fully understood. This can make it challenging to design experiments that accurately reflect its effects in vivo.
Direcciones Futuras
There are several potential future directions for research on 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide. One area of interest is its potential use in the treatment of cancer. 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide has been shown to exhibit anti-tumor effects in preclinical studies, and further research is needed to determine its efficacy and safety in human trials. Another area of interest is its potential use in the treatment of neurodegenerative disorders. 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide has been shown to protect against neuronal damage and improve cognitive function in animal models, and further research is needed to determine its potential as a therapeutic agent in humans. Finally, more research is needed to fully understand the pharmacokinetic and pharmacodynamic properties of 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide, which will be critical for designing effective experiments and determining its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide involves a multi-step process that starts with the reaction of 4-methoxybenzoyl chloride with 1-hydroxycyclohexylacetylene to form 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxybenzoyl)aniline. This intermediate is then reacted with 4-nitrobenzoyl chloride to form 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)-4'-nitrobenzamide, which is subsequently reduced to 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide using palladium on carbon as a catalyst.
Aplicaciones Científicas De Investigación
4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide has also been investigated for its potential use in the treatment of cancer, epilepsy, and neurodegenerative disorders.
Propiedades
IUPAC Name |
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-26-20-11-9-19(10-12-20)23-21(24)18-7-5-17(6-8-18)13-16-22(25)14-3-2-4-15-22/h5-12,25H,2-4,14-15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFYRAHVTLIXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#CC3(CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-morpholinylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5719084.png)


![N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B5719102.png)
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide](/img/structure/B5719110.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5719128.png)
![1-[(4-chloro-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5719131.png)






